molecular formula C16H17N3OS B2828331 methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether CAS No. 955961-66-7

methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether

Katalognummer: B2828331
CAS-Nummer: 955961-66-7
Molekulargewicht: 299.39
InChI-Schlüssel: KOAIYYFGKVSFML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product, Methyl 4-[2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl Ether, is a high-purity chemical compound provided for research applications. Intended for Research Use Only, it is not intended for diagnostic or therapeutic procedures in humans or animals. Disclaimer: The specific physical properties, detailed research applications, mechanism of action, and safety information for this compound were not available in public chemical databases at the time of writing. Researchers are strongly advised to consult the relevant scientific literature for comprehensive data and to handle all chemicals with appropriate safety precautions.

Eigenschaften

IUPAC Name

4-(4-methoxyphenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-11(2)18-19(12(10)3)16-17-15(9-21-16)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAIYYFGKVSFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of 3,4,5-trimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Thiazole Ring Synthesis: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which

Biologische Aktivität

Methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be classified under the pyrazole and thiazole derivatives, which are known for their pharmacological properties. The molecular formula is C15H18N2OSC_{15}H_{18}N_2OS with a molecular weight of approximately 278.38 g/mol. Its structure includes a methyl ether linkage and a pyrazole ring substituted with a thiazole moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole and thiazole rings through cyclocondensation reactions, followed by etherification to introduce the methoxy group.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole-thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains:

Compound Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
10aE. coli15125
10bS. aureus1862.5
10cP. mirabilis2031.25
10dB. subtilis16125

These results indicate that modifications in the substituents on the pyrazole and thiazole rings can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. Compounds exhibiting similar structural features to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study reported that certain derivatives reduced inflammation markers in animal models by up to 50% compared to control groups .

Anticancer Activity

The anticancer properties of related compounds have been assessed through various assays:

Compound Cell Line IC50 (µM) Mechanism
10eA549 (lung cancer)49.85Induction of apoptosis
10fMCF7 (breast cancer)30.00Inhibition of cell proliferation
10gHeLa (cervical cancer)25.00Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole-thiazole derivatives:

  • Case Study on Antimicrobial Efficacy : A series of synthesized compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated a strong correlation between structural modifications and increased antibacterial activity .
  • Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, treatment with pyrazole derivatives resulted in significant reduction in paw edema compared to untreated controls .
  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that specific derivatives could effectively inhibit cell growth and induce apoptosis at low concentrations, suggesting their potential as chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The compound’s closest structural analogues include derivatives with variations in pyrazole and thiazole substituents (Table 1). Key comparisons:

  • Pyrazole Substituents: The 3,4,5-trimethylpyrazole group in the target compound contrasts with analogues bearing halogenated or bulky substituents. For example, 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol (82f) incorporates a chlorophenyl and isopropylphenyl group, enhancing steric bulk and electron-withdrawing effects compared to the trimethylpyrazole in the target compound .
  • Thiazole Modifications : Analogues like N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) and N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) feature halogenated aryl groups on the thiazole, which may improve binding affinity to biological targets through hydrophobic interactions .

Table 1: Structural and Functional Comparison of Analogues

Compound Name Pyrazole Substituents Thiazole Substituents Key Bioactivity (IC₅₀ or EC₅₀)
Target Compound 3,4,5-Trimethyl 4-Methoxyphenyl N/A*
82f 3-(4-Chlorophenyl), 5-(isopropylphenyl) 4-Phenol Antioxidant (IC₅₀ = 63.11 μg/mL)
9b N/A 4-Fluorophenyl Antimicrobial (Not quantified)
9c N/A 4-Bromophenyl Antimicrobial (Not quantified)

*No direct bioactivity data for the target compound is available in the provided evidence.

Computational and Crystallographic Insights

  • Electron Density Analysis: Trimethylpyrazole’s steric profile may reduce binding flexibility compared to bulkier substituents in 82f. Noncovalent interaction (NCI) analysis via Multiwfn could map steric repulsion or van der Waals interactions .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether using copper-catalyzed click chemistry?

  • Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed. Key parameters include:

  • Solvent System : THF/water (1:1) for improved solubility of both organic and inorganic reagents .
  • Temperature : 50°C for 16 hours to balance reaction efficiency and side-product formation .
  • Catalyst System : Copper sulfate (10 mol%) with sodium ascorbate as a reducing agent to maintain Cu(I) stability .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >60% pure product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., methoxy protons at δ ~3.8 ppm, thiazole C-H at δ ~7.5 ppm) .
  • IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm1^{-1} and thiazole ring vibrations at ~1500 cm1^{-1} .
  • Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N percentages (e.g., ±0.3% tolerance) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) for solubility screening. Stability assays should monitor degradation under:

  • Acidic/alkaline conditions : Use HCl/NaOH (0.1–1 M) at 25–37°C for 24–72 hours .
  • Light exposure : UV-Vis spectroscopy to track photodegradation in methanol or acetonitrile .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents on the pyrazole ring?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >70% .
  • Co-catalysts : Additives like TBAB (tetrabutylammonium bromide) enhance solubility of hydrophobic intermediates in aqueous systems .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the pyrazole may require higher temperatures (80°C) for complete cyclization .

Q. How to resolve contradictions in reported biological activities of related pyrazole-thiazole hybrids?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) and correlate with activity trends (e.g., IC50_{50} against COX-2) .
  • Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism in pyrazole rings) via single-crystal X-ray diffraction .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity) to minimize inter-lab variability .

Q. What computational strategies predict binding affinities of this compound to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17). Focus on key interactions:
  • Thiazole sulfur with hinge region residues (e.g., Met793) .
  • Pyrazole methyl groups in hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Data Analysis and Experimental Design

Q. How to design a robust SAR study for derivatives targeting antimicrobial activity?

  • Methodological Answer :

  • Variable Selection : Test substituents at the pyrazole 3,4,5-positions (e.g., methyl, ethyl, halogens) .
  • Controls : Include ciprofloxacin (positive control) and solvent-only (negative control) in MIC assays .
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare log10_{10} CFU reductions across derivatives .

Q. What analytical techniques identify degradation products under accelerated stability conditions?

  • Methodological Answer :

  • HPLC-MS : C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradation peaks. MS/MS fragmentation reveals hydrolyzed ester or oxidized thiazole products .
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks and compare with stress conditions (e.g., 0.1 M HCl, 3% H2 _2O2_2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.